

Prosulfuron: A Technical Guide to its Molecular Properties and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prosulfuron*

Cat. No.: *B166686*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicidal agent **Prosulfuron**, with a focus on its molecular formula, computed chemical properties, and its mechanism of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

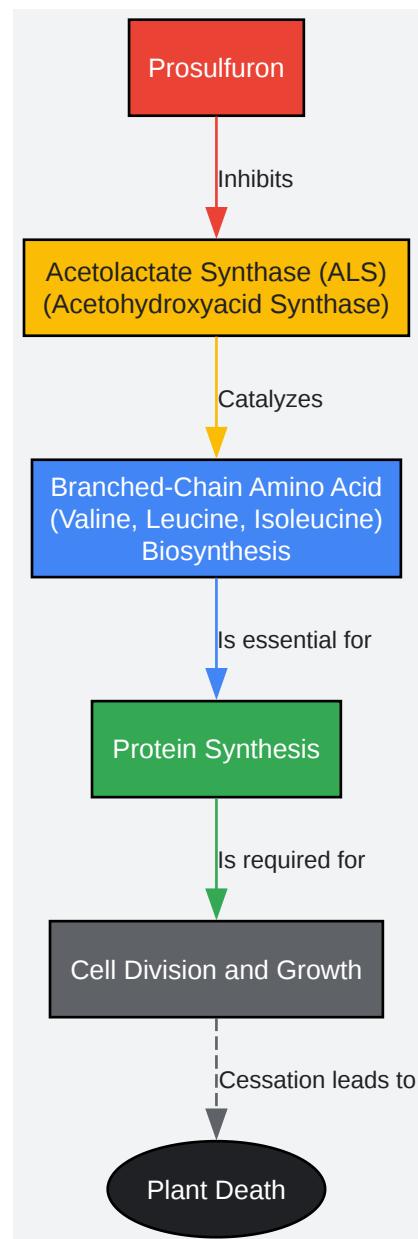
Core Molecular and Physicochemical Properties

Prosulfuron is a selective post-emergence herbicide used to control broadleaf weeds in various crops.^[1] Its chemical and physical properties are crucial for understanding its environmental fate, biological activity, and for developing analytical methods.

Computed and Physicochemical Data Summary

The following table summarizes the key computed and physicochemical properties of **Prosulfuron**. This data has been aggregated from various chemical databases and literature sources.

Property	Value
Identifiers	
IUPAC Name	1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea [1] [2]
CAS Number	94125-34-5 [1] [2]
Molecular Formula	C15H16F3N5O4S [1] [2]
Canonical SMILES	CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F [3]
InChIKey	LTUNNEGNEKBSEH-UHFFFAOYSA-N [3]
Molecular Properties	
Molecular Weight	419.4 g/mol [1] [4]
Exact Mass	419.08750967 Da [1]
Monoisotopic Mass	419.08750967 Da [1]
Computed Properties (PubChem)	
XLogP3	3.4
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	8
Rotatable Bond Count	7
Topological Polar Surface Area	132 Å ² [1]
Heavy Atom Count	29
Formal Charge	0 [1]
Complexity	628 [1]
Isotope Atom Count	0
Defined Atom Stereocenter Count	0
Undefined Atom Stereocenter Count	0


Defined Bond Stereocenter Count	0
Undefined Bond Stereocenter Count	0
Physicochemical Properties	
Density	1.462 g/cm ³ [2]
Melting Point	155 °C (with decomposition) [5]
Water Solubility	87 mg/L at pH 5.0; 4 g/L at pH 6.8; 43 g/L at pH 7.7 (at 25°C) [5]
Vapor Pressure	<2.63 x 10 ⁻⁸ mm Hg at 25 °C [1]
pKa	3.76 [1]
LogP	-0.21 (pH 6.9) [6]

Mechanism of Action: Inhibition of Acetolactate Synthase

Prosulfuron belongs to the sulfonylurea class of herbicides.[\[5\]](#) Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[\[7\]\[8\]](#) ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[\[4\]\[7\]](#)

By blocking ALS, **Prosulfuron** disrupts protein synthesis in susceptible plants, which in turn inhibits cell division and growth.[\[4\]\[5\]](#) This leads to a cessation of plant development and eventual death.[\[7\]](#) The high efficacy of sulfonylurea herbicides allows for low application rates.[\[7\]](#)

The following diagram illustrates the signaling pathway of **Prosulfuron**'s herbicidal activity.

[Click to download full resolution via product page](#)

Prosulfuron's inhibition of the ALS enzyme and its effects.

Experimental Protocols: Determination of Prosulfuron in Environmental Samples

The quantification of **Prosulfuron** in environmental matrices such as soil and water is critical for regulatory monitoring and environmental fate studies. High-Performance Liquid

Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common analytical technique for this purpose.

Summary of an Analytical Method for **Prosulfuron** in Water and Soil

The following is a summary of an analytical method for the determination of **Prosulfuron** (CGA-152005) and its metabolites in water and soil by HPLC-MS, as submitted to the Environmental Protection Agency.[\[6\]](#)

1. Sample Preparation:

- Water Samples: Acidified with phosphoric acid.
- Soil Samples: Extracted with an acetonitrile/water solution.

2. Solid Phase Extraction (SPE) Cleanup:

- A C18 cleanup cartridge is preconditioned with methanol, acetonitrile, and 0.1% phosphoric acid.
- The aqueous sample is loaded onto the cartridge.
- The cartridge is rinsed with purified water and then dried under vacuum.
- **Prosulfuron** and its metabolites are eluted with acetonitrile.

3. Solvent Evaporation and Reconstitution:

- The eluate is evaporated to dryness using a rotary evaporator.
- The residue is reconstituted in a suitable solvent for analysis.

4. LC-MS Analysis:

- The prepared sample is injected into an HPLC system for separation.
- Detection and quantification are performed using a mass spectrometer.

This protocol provides a robust framework for the analysis of **Prosulfuron** in environmental samples. For detailed procedural steps, including specific reagents, instrument parameters, and validation data, it is recommended to consult the original methodology document.^[6] The principles of this method are also applicable to the analysis of other sulfonylurea herbicides, often requiring optimization of the mobile phase composition and gradient for effective separation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfosulfuron | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Prosulfuron: A Technical Guide to its Molecular Properties and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166686#prosulfuron-molecular-formula-and-computed-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com